Chemical Structure, Synthesis, and Pharmaceutical Properties of 3,4-Dihydro-2H-thiopyran: A Comprehensive Technical Guide
Chemical Structure, Synthesis, and Pharmaceutical Properties of 3,4-Dihydro-2H-thiopyran: A Comprehensive Technical Guide
Executive Summary
The heterocyclic compound 3,4-dihydro-2H-thiopyran represents a highly versatile structural motif in modern organic synthesis and medicinal chemistry. Characterized by a partially saturated, six-membered sulfur-containing ring, this scaffold serves as a critical building block for developing bioactive molecules, including potent anti-inflammatory and antioxidant agents ()[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and downstream applications in drug development.
Structural and Physicochemical Profiling
The parent heterocycle features a single double bond localized between the C5 and C6 positions (SMILES: C1CC=CSC1), which facilitates a unique conjugative interaction between the sulfur atom's lone electron pairs and the adjacent π-system ()[2].
Conformational analysis via far-infrared spectroscopy and nuclear magnetic resonance (NMR) confirms that 3,4-dihydro-2H-thiopyran adopts a distinct half-chair conformation with a twist angle of 48°[2]. This specific geometry dictates the steric approach of reagents during functionalization and cycloaddition reactions.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 3,4-dihydro-2H-thiopyran |
| CAS Number | 13042-80-3 |
| Molecular Formula | C5H8S |
| Molecular Weight | 100.18 g/mol |
| Exact Mass | 100.03467 Da |
| Topological Polar Surface Area (TPSA) | 25.3 Ų |
| XLogP3 (Lipophilicity) | 1.7 |
| Hydrogen Bond Acceptors | 1 |
Data synthesized from computational records and spectral databases ()[3].
Synthetic Methodologies & Mechanistic Causality
Historically, 3,4-dihydro-2H-thiopyran derivatives were identified as trace constituents in distilled garlic oil, naturally formed via the Diels-Alder cycloaddition of propenethial ()[2]. Modern synthetic chemistry, however, demands high stereocontrol and functional group tolerance, leading to the development of several robust pathways:
-
Domino Ring-Opening Cyclization (DROC): A highly efficient and enantiospecific protocol utilizes donor-acceptor (DA) cyclopropanes reacting with pyridinium 1,4-zwitterionic thiolates. Ytterbium(III) triflate (Yb(OTf)₃) is employed as a Lewis acid catalyst to drive the reaction ()[1].
-
Regioselective Annulation: Polysubstituted derivatives can be synthesized via the annulation of 3,3-disubstituted allylic alcohols with β-oxodithioesters. This reaction is catalyzed by Boron trifluoride etherate (BF₃·Et₂O), which promotes the formation of a tertiary carbocation followed by a Michael addition and a 1,3-hydrogen shift ()[4].
-
Sulfone Derivatization: To synthesize 3,4-dihydro-2H-thiopyran-1,1-dioxides, dihydro-2H-thiopyran-3(4H)-one undergoes a four-step sequence: oxidation via 30% H₂O₂, reduction of the keto group via NaBH₄, mesylation, and finally, base-catalyzed elimination ()[5].
Experimental Protocol: DROC Synthesis of Functionalized Derivatives
Objective: Synthesis of 2,3-diethyl 4,4-dimethyl 6-(4-chlorophenyl)-5,6-dihydro-4H-thiopyran-2,3,4,4-tetracarboxylate via DROC ()[1].
Self-Validating Workflow & Causality:
-
Lewis Acid Activation: Suspend the DA-cyclopropane (1.5 equiv) and Yb(OTf)₃ (0.2 equiv) in dry CH₃CN (1.0 mL).
-
Causality: Yb(OTf)₃ coordinates to the electron-withdrawing ester groups of the DA-cyclopropane. This polarization weakens the C-C bond, significantly lowering the activation energy required for ring opening[1]. Dry CH₃CN is selected as a polar aprotic solvent because it stabilizes the highly polar zwitterionic transition states without solvolyzing or deactivating the Yb(OTf)₃ catalyst.
-
-
Nucleophilic Attack: Add pyridinium 1,4-zwitterionic thiolate (1.0 equiv) and K₂CO₃ (2.0 equiv) to the mixture.
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It neutralizes trace acids and prevents the premature protonation of the thiolate nucleophile, ensuring that the sulfur atom retains maximum nucleophilicity for attacking the activated cyclopropane[1].
-
-
Cyclization and Expulsion: Stir the reaction mixture at ambient temperature until complete consumption of the starting material.
-
Causality: Following the initial ring opening, the zwitterionic intermediate undergoes an intramolecular Michael addition. The thermodynamic driving force of the reaction is the subsequent elimination of the neutral pyridine leaving group, which irreversibly yields the stable 3,4-dihydro-2H-thiopyran ring[1].
-
-
Validation and Isolation: Monitor the reaction strictly via Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.
Reactivity & Pharmaceutical Applications
Quantum Chemical Acidity & Isomerization
Functionalization of the thiopyran core often involves its oxidized sulfone derivatives. Quantum chemical modeling utilizing the REVPBE0 method reveals that in 3,4-dihydro-2H-thiopyran-1,1-dioxides, the proton at the C4 position exhibits the highest acidity ()[6]. The Highest Occupied Molecular Orbital (HOMO) of the resulting anion is heavily localized on the C4 and C6 atoms[6]. This thermodynamic property explains the base-catalyzed double bond migration: exposure to bases (e.g., aqueous NaOH or DBU) causes rapid isomerization from the 3,4-dihydro isomer to the thermodynamically favored 3,6-dihydro-2H-thiopyran-1,1-dioxide[5][6].
Bioactivity & Drug Development
Derivatives of 3,4-dihydro-2H-thiopyran are highly valued in modern drug discovery. They exhibit a broad spectrum of pharmacological properties, including robust antibacterial, anti-inflammatory, and antioxidant activities ()[1]. Notably, specific functionalized thiopyrans act as potent 5-lipoxygenase (5-LOX) inhibitors, making them prime candidates for treating chronic inflammatory diseases[1]. Furthermore, naturally occurring 3,4-dihydro-2H-thiopyrans found in Allium sativum (garlic) essential oils contribute directly to the oil's high ferric reducing antioxidant power (FRAP) and anti-hemolytic capacity ()[7].
Mechanistic Visualization
Workflow: Domino Ring-Opening Cyclization (DROC) for 3,4-dihydro-2H-thiopyran synthesis.
References
-
A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of polysubstituted 3,4-dihydro-2H-thiopyrans by regioselective annulation of 3,3-disubstituted allylic alcohols with a β-oxodithioester . RSC Publishing. [Link]
-
QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES . Chemintech.[Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Thiopyrans) . Thieme Connect. [Link]
-
Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior . DSAU. [Link]
-
Evaluation of Bioactive Compounds and Comparison of Antioxidant, Anti-inflammatory and Anti-hemolytic Activities of Essentials Oil . International Scientific Organization. [Link]
-
Dihydrothiapyran | C5H8S | CID 303453 . PubChem - NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Dihydrothiapyran | C5H8S | CID 303453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted 3,4-dihydro-2H-thiopyrans by regioselective annulation of 3,3-disubstituted allylic alcohols with a β-oxodithioester - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dspace.dsau.dp.ua [dspace.dsau.dp.ua]
- 6. chemintech.ru [chemintech.ru]
- 7. iscientific.org [iscientific.org]
